Cas no 923708-99-0 (N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide)
![N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide structure](https://www.kuujia.com/scimg/cas/923708-99-0x500.png)
N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26689089
- 923708-99-0
- N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Z151831308
- AKOS033393074
-
- Inchi: 1S/C15H21N5O2S2/c16-10-15(5-1-2-6-15)18-12(21)9-23-14-20-19-13(24-14)17-8-11-4-3-7-22-11/h11H,1-9H2,(H,17,19)(H,18,21)
- InChI Key: DAMQUYGWDGPPAY-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(NCC2CCCO2)S1)CC(NC1(C#N)CCCC1)=O
Computed Properties
- Exact Mass: 367.11366728g/mol
- Monoisotopic Mass: 367.11366728g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 154Ų
N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689089-0.05g |
N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
923708-99-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Comprehensive Analysis of N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS 923708-99-0)
The compound N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, identified by CAS 923708-99-0, represents a sophisticated molecular structure with significant potential in pharmaceutical and biochemical research. Its unique combination of functional groups, including the 1,3,4-thiadiazole ring, cyanocyclopentyl moiety, and oxolan-2-ylmethyl side chain, makes it a subject of growing interest among researchers exploring novel bioactive molecules. This article delves into its structural characteristics, potential applications, and relevance in contemporary scientific discourse.
Structurally, the compound features a 1,3,4-thiadiazole core, a heterocyclic scaffold known for its diverse pharmacological properties. The presence of a sulfanyl linkage connecting the thiadiazole ring to an acetamide group enhances its ability to interact with biological targets. The cyanocyclopentyl substituent introduces steric and electronic effects that may influence binding affinity, while the oxolan-2-ylmethyl group adds hydrophilicity, potentially improving solubility—a critical factor in drug development. Researchers are particularly intrigued by how these structural elements synergize to modulate biological activity.
In the context of current trends, CAS 923708-99-0 aligns with the rising demand for small-molecule modulators targeting enzymatic pathways. The 1,3,4-thiadiazole derivatives have recently gained attention for their roles as kinase inhibitors and antimicrobial agents, addressing global health challenges like antibiotic resistance. Additionally, the compound’s sulfanyl-acetamide motif is reminiscent of cysteine protease inhibitors, a hot topic in oncology and infectious disease research. Such connections make this molecule a promising candidate for further investigation.
From a synthetic chemistry perspective, the preparation of N-(1-cyanocyclopentyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves multi-step strategies, including nucleophilic substitutions and cyclization reactions. The cyanocyclopentyl group is typically introduced via cyanation of cyclopentanone derivatives, while the thiadiazole ring is assembled from hydrazine-carbodithioate precursors. These methods highlight the compound’s synthetic accessibility, a key consideration for industrial-scale production.
Beyond its chemical attributes, this compound’s potential applications resonate with several high-impact research areas. For instance, its structural similarity to known enzyme inhibitors suggests utility in designing therapeutics for metabolic disorders. The oxolan-2-ylmethyl moiety’s resemblance to sugar derivatives also opens avenues in glycosidase inhibition, relevant to diabetes management. Furthermore, computational studies predict favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, a frequently searched topic in drug discovery forums.
In conclusion, CAS 923708-99-0 exemplifies the convergence of innovative chemistry and biomedical relevance. Its multifaceted structure and alignment with trending research themes—such as targeted therapy and molecular docking—underscore its value in modern science. As interest in heterocyclic compounds and structure-activity relationships continues to surge, this molecule stands poised to contribute meaningfully to future breakthroughs.
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